T-peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

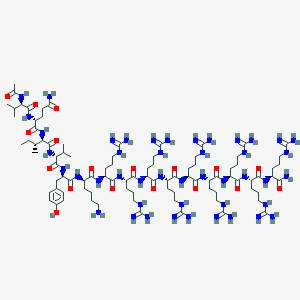

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-acetamido-3-methylbutanoyl]amino]-N-[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H171N45O18/c1-8-49(6)68(137-79(151)63(34-35-65(94)140)134-81(153)66(47(2)3)123-50(7)138)83(155)136-67(48(4)5)82(154)135-64(46-51-30-32-52(139)33-31-51)80(152)133-54(20-9-10-36-93)71(143)126-56(23-13-39-116-86(100)101)73(145)128-58(25-15-41-118-88(104)105)75(147)130-60(27-17-43-120-90(108)109)77(149)132-62(29-19-45-122-92(112)113)78(150)131-61(28-18-44-121-91(110)111)76(148)129-59(26-16-42-119-89(106)107)74(146)127-57(24-14-40-117-87(102)103)72(144)125-55(22-12-38-115-85(98)99)70(142)124-53(69(95)141)21-11-37-114-84(96)97/h30-33,47-49,53-64,66-68,139H,8-29,34-46,93H2,1-7H3,(H2,94,140)(H2,95,141)(H,123,138)(H,124,142)(H,125,144)(H,126,143)(H,127,146)(H,128,145)(H,129,148)(H,130,147)(H,131,150)(H,132,149)(H,133,152)(H,134,153)(H,135,154)(H,136,155)(H,137,151)(H4,96,97,114)(H4,98,99,115)(H4,100,101,116)(H4,102,103,117)(H4,104,105,118)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)/t49-,53+,54-,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,66-,67-,68-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEYWCWCQDCQBD-ZDXNGSHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H171N45O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2195.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Peptide T: A Technical Whitepaper

Executive Summary

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, was first identified in 1986 as a potential HIV entry inhibitor. Its discovery, spearheaded by Dr. Candace Pert and Dr. Michael Ruff, marked a significant, albeit initially controversial, step in understanding the mechanisms of HIV infection. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and historical development of Peptide T and its analogs. It details the key experiments that elucidated its function as a CCR5 chemokine receptor antagonist, summarizes quantitative data from pivotal studies, and outlines the experimental protocols that were central to its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in virology, immunology, and pharmacology.

Discovery and Historical Context

The Initial Discovery

In 1986, neuroscientist Dr. Candace Pert and immunologist Dr. Michael Ruff reported the discovery of a short peptide sequence from the HIV envelope protein gp120 that could block HIV binding and infectivity.[1][2] The discovery was based on the hypothesis that a receptor binding region within gp120 might share sequence homology with a known neuropeptide.[3] A computer-assisted search identified an octapeptide, H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH, which was named "Peptide T" due to its high threonine content.[3][4]

The initial research demonstrated that synthetic Peptide T could potently inhibit the binding of radiolabeled gp120 to human brain membranes and block the infection of human T-cells by HIV.[2] This led to the proposition that Peptide T acted as a competitive inhibitor at the viral receptor, which at the time was primarily understood to be the CD4 molecule.[2][5]

Controversy and Clarification

The initial findings were met with skepticism, as several laboratories failed to replicate the antiviral effects of Peptide T.[3] This controversy was later resolved with the discovery of chemokine receptors as essential co-receptors for HIV entry. It became clear that the inconsistencies in early research were due to the different strains of HIV used in experiments.[3][6]

Early studies that failed to show an effect had used laboratory-adapted, T-tropic (X4) strains of HIV, which utilize the CXCR4 co-receptor for entry.[6][7] In contrast, the work of Pert and Ruff had utilized macrophage-tropic (R5) strains, which are predominant in early and asymptomatic infection and use the CCR5 co-receptor.[6][7] Subsequent research definitively established that Peptide T's mechanism of action is the selective inhibition of R5-tropic HIV strains through its interaction with the CCR5 receptor.[3][6]

Development of Analogs: DAPTA and RAP-103

To improve stability and resistance to proteases, a modified analog of Peptide T was synthesized: D-Ala1-Peptide T-Amide, or DAPTA.[1][3] DAPTA demonstrated enhanced potency and became the primary candidate for clinical investigation.[8] Initial clinical trials administered DAPTA via a nasal spray; however, this formulation proved to be unstable, leading to a halt in its clinical development for a period.[1][9]

Further research led to the development of RAP-103, a shorter, more stable oral pentapeptide derived from DAPTA.[1] RAP-103 also functions as a CCR2/CCR5 antagonist and has been investigated for its potential in treating neurodegenerative conditions and neuropathic pain.[1]

Mechanism of Action: A CCR5 Antagonist

Peptide T functions as a viral entry inhibitor by acting as an antagonist at the CCR5 chemokine receptor.[6][10] The entry of R5-tropic HIV into a host cell is a multi-step process:

-

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of the target cell (e.g., T-helper cells, macrophages).

-

This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.

-

The subsequent interaction between the gp120-CD4 complex and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and entry of the viral core into the cell.

Peptide T and its analog DAPTA competitively inhibit the binding of the gp120-CD4 complex to CCR5, thereby preventing the final step required for membrane fusion and viral entry.[11] This action effectively blocks the infection of cells by R5-tropic HIV strains.

Signaling Pathway Blockade

CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands (like RANTES, MIP-1α, MIP-1β), activates several downstream signaling cascades that mediate inflammation and chemotaxis.[1][6][10] By acting as a CCR5 antagonist, Peptide T blocks these signaling pathways. The binding of gp120 to CCR5 can also trigger pathological signaling; Peptide T's antagonism prevents these events, which is particularly relevant in the context of HIV-associated neurocognitive disorders (HAND), where gp120-induced neurotoxicity is a key factor.[11][12]

Caption: CCR5 Signaling and Peptide T Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and clinical studies of Peptide T and its analogs.

Table 1: In Vitro Antiviral and Receptor Activity

| Assay Type | Compound | Target/Virus Strain | Result | Concentration | Reference |

| HIV Inhibition | Peptide T | R5 & R5/X4 strains | 60-99% inhibition | 1 pM - 1 nM | [7] |

| HIV Inhibition | Peptide T | Lab-adapted X4 strains | Little to no inhibition | Not Applicable | [7] |

| Chemotaxis Antagonism | Peptide T | gp120-mediated monocyte chemotaxis | Potent Antagonist | 0.1 pM | [12] |

| Chemotaxis Agonism | Peptide T & fragments | Human Monocytes | Maximal Activity | 10 - 100 pM | [13] |

| gp120 Binding Inhibition | DAPTA | gp120 (BaL) to CCR5 | IC₅₀ = 0.06 nM | 0.06 nM | Not directly cited, consistent with potent inhibition |

| gp120 Binding Inhibition | DAPTA | gp120 (CM235) to CCR5 | IC₅₀ = 0.32 nM | 0.32 nM | Not directly cited, consistent with potent inhibition |

Table 2: Summary of Key Clinical Trial Results

| Trial Focus | Compound | Patient Group | Key Finding | p-value | Reference |

| Neurocognitive Function | DAPTA | HIV+ with severe cognitive impairment | Improved global cognitive performance | p = 0.02 | [1] |

| Neurocognitive Function | DAPTA | HIV+ with cognitive impairment | Improvement in 2/7 domains (abstract thinking, info processing speed) | p < 0.05 | [1] |

| Neurocognitive Function | DAPTA | HIV+ with cognitive impairment | Twice as many DAPTA patients improved vs. placebo deteriorated | p = 0.02 | [1][11] |

| Antiviral Effect | DAPTA | HIV+ patients | Significant reduction in peripheral viral load | Not specified | [1] |

| Antiviral Effect | Peptide T | HIV+ patients (n=11) | Reduction of infected monocyte reservoir to undetectable levels | Not specified | [1] |

| Constitutional Symptoms | DAPTA | AIDS/ARC patients | Average weight gain of 2 kg | Not specified | [14] |

Key Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize Peptide T.

HIV Infectivity Assays (MAGI / Luciferase Reporter)

This protocol determines the ability of a compound to inhibit viral entry and replication.

-

Cell Culture: HeLa cells engineered to express CD4, CCR5, and an HIV-LTR-driven reporter gene (e.g., β-galactosidase for MAGI, or luciferase) are cultured in appropriate media.

-

Compound Incubation: Cells are pre-incubated with various concentrations of Peptide T or DAPTA for 1-2 hours at 37°C.

-

Viral Infection: A known quantity of R5-tropic HIV-1 is added to the cell cultures.

-

Incubation: The infection is allowed to proceed for 24-48 hours.

-

Quantification:

-

MAGI Assay: Cells are fixed and stained with X-gal. Infected cells turn blue, and the number of blue cells (syncytia) is counted under a microscope.

-

Luciferase Assay: Cells are lysed, and luciferase substrate is added. The resulting luminescence, proportional to viral gene expression, is measured using a luminometer.

-

-

Analysis: The percentage of viral inhibition is calculated by comparing the results from treated cells to untreated (control) cells.

Receptor Binding Assay (Competitive Displacement)

This protocol measures the ability of Peptide T to compete with gp120 for binding to the CCR5 receptor.

-

Cell/Membrane Preparation: CCR5-expressing cells (e.g., L1.2-CCR5+ transfectants) or purified cell membranes are prepared.

-

Reagent Preparation: A complex of biotinylated recombinant gp120 and soluble CD4 (sCD4) is formed. This complex mimics the conformation that binds CCR5.

-

Competition: The CCR5-expressing cells/membranes are incubated with the gp120/sCD4 complex in the presence of varying concentrations of Peptide T or a control compound.

-

Incubation & Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound reagents are then washed away.

-

Detection: Phycoerythrin (PE)-labeled streptavidin is added, which binds to the biotin on the gp120. The amount of bound complex is quantified by measuring the PE fluorescence using a flow cytometer.

-

Analysis: The reduction in fluorescence intensity in the presence of Peptide T indicates displacement of the gp120/sCD4 complex. IC₅₀ values are calculated from the dose-response curve.

Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of Peptide T to either stimulate monocyte migration (agonist activity) or block chemokine-induced migration (antagonist activity).

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are purified.

-

Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a porous membrane (e.g., polycarbonate, 5 µm pores).

-

Assay:

-

Agonist Test: Varying concentrations of Peptide T are placed in the lower chamber. Purified monocytes are placed in the upper chamber.

-

Antagonist Test: A known chemoattractant (e.g., MIP-1β or gp120) is placed in the lower chamber. Monocytes, pre-incubated with varying concentrations of Peptide T, are placed in the upper chamber.

-

-

Incubation: The chamber is incubated for several hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.

-

Quantification: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted using a microscope.

-

Analysis: A chemotactic index is calculated by comparing the number of migrated cells in the test condition to a negative control (buffer only).

Caption: Key Experimental Workflows for Peptide T.

Conclusion

The journey of Peptide T, from its discovery based on a neuropeptide homology hypothesis to its characterization as a specific CCR5 antagonist, represents a compelling chapter in HIV research. While it did not ultimately become a mainstream therapeutic, largely due to formulation challenges and the rapid evolution of other antiretroviral therapies, its story provided critical insights into the mechanisms of viral entry and the role of chemokine receptors in HIV pathogenesis. The research on Peptide T underscored the importance of viral tropism in drug development and paved the way for a new class of entry inhibitors. The continued investigation of its analogs for neuroprotective and anti-inflammatory applications demonstrates the enduring legacy of this pioneering peptide.

References

- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Octapeptides deduced from the neuropeptide receptor-like pattern of antigen T4 in brain potently inhibit human immunodeficiency virus receptor binding and T-cell infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCL5-CCR5 interaction provides antiapoptotic signals for macrophage survival during viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. Phase II Study of the Efficacy of Peptide T in HIV-Positive Individuals With Cognitive Impairment. | Clinical Research Trial Listing [centerwatch.com]

- 6. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Treatment Options and Randomized Clinical Trials for Neurocognitive Complications of HIV Infection: Combination Antiretroviral Therapy, Central Nervous System Penetration Effectiveness, and Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide T - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Randomized double-blind placebo-controlled trial of peptide T for HIV-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, metabolic stability and chemotactic activity of peptide T and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Results of extended peptide T administration in AIDS and ARC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

T-Peptide as a CCR5 Antagonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this interaction represents a key therapeutic strategy for preventing HIV infection. T-peptide, a short peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120, and its more stable analog, D-ala-peptide T-amide (DAPTA), have been identified as potent and selective antagonists of CCR5.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: CCR5 Antagonism

HIV-1 entry into a target T-cell or macrophage is a multi-step process.[3] The viral envelope protein gp120 first binds to the primary cellular receptor, CD4.[4] This binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[3][5] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[3][6]

This compound functions as a competitive entry inhibitor.[7] It binds directly to the CCR5 receptor, likely at a site that overlaps with the gp120 binding site.[7] By occupying the receptor, this compound physically obstructs the interaction between the gp120-CD4 complex and CCR5, thereby preventing the gp41-mediated fusion process and blocking viral entry.[1][7] Studies have shown that this compound selectively inhibits the replication of R5 and dual-tropic (R5/X4) HIV-1 strains, with little to no effect on viruses that exclusively use the CXCR4 co-receptor (X4-tropic strains).[1]

Signaling Pathway of HIV-1 Entry and this compound Inhibition

The following diagram illustrates the key steps of R5-tropic HIV-1 entry and the inhibitory action of this compound.

Caption: HIV-1 entry via CCR5 and inhibition by this compound.

CCR5 Signaling Pathway

Beyond its role in HIV entry, CCR5 is a chemokine receptor that mediates leukocyte chemotaxis in response to ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[5] this compound not only blocks HIV entry but also antagonizes chemokine-induced signaling.[8]

Caption: Simplified CCR5 signaling cascade leading to chemotaxis.

Quantitative Data on this compound Activity

The potency of this compound (DAPTA) has been quantified through various in vitro assays. The data highlights its high-affinity binding and effective inhibition of viral activity at sub-nanomolar to picomolar concentrations.

| Assay Type | Target / Virus Strain | Metric | Value | Reference |

| gp120 Binding Inhibition | gp120 Bal | IC₅₀ | 0.06 nM | [7] |

| gp120 Binding Inhibition | gp120 CM235 | IC₅₀ | 0.32 nM | [7] |

| HIV-1 Replication Inhibition | R5 & R5/X4 primary isolates | Peak Effect | 1 pM - 1 nM | [1] |

| HIV-1 Replication Inhibition | Various primary isolates | % Inhibition | 60 - 99% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CCR5 antagonists like this compound.

Receptor Binding Assay

Objective: To determine the affinity of this compound for the CCR5 receptor by measuring its ability to compete with the binding of a known ligand (e.g., radiolabeled gp120 or chemokine).

Methodology:

-

Cell Preparation: Use a cell line stably expressing high levels of CCR5 (e.g., L1.2-CCR5⁺ cells) or primary human monocytes.[8][9]

-

Ligand Preparation: A complex of monomeric gp120 from an R5-tropic strain (e.g., JR-FL) and biotinylated CD4-IgG₂ is prepared. This complex mimics the CD4-bound state of gp120 and increases binding affinity to CCR5.[9]

-

Competitive Binding:

-

Incubate a fixed number of CCR5⁺ cells (e.g., 1 x 10⁶) with varying concentrations of this compound.

-

Add a constant concentration of the gp120/CD4-IgG₂ complex (e.g., 100 nM gp120 / 50 nM CD4-IgG₂) to the cell suspension.[9]

-

Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

-

-

Detection:

-

Wash the cells to remove unbound ligand.

-

Add phycoerythrin (PE)-labeled streptavidin, which binds to the biotinylated CD4-IgG₂.[9]

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).

-

-

Data Analysis: The MFI is proportional to the amount of bound gp120/CD4 complex. The percentage of residual binding is calculated relative to a control sample without this compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

HIV-1 Entry / Fusion Assay (BlaM-Vpr Assay)

Objective: To quantify the inhibition of HIV-1 virion fusion with target cells by this compound. This assay measures the delivery of a viral protein into the target cell cytoplasm.[10][11]

Methodology:

-

Virion Production: Produce HIV-1 virions incorporating a β-lactamase-Vpr (BlaM-Vpr) fusion protein. This is done by co-transfecting producer cells (e.g., 293T) with an HIV-1 proviral DNA plasmid and a plasmid encoding BlaM-Vpr.[10]

-

Target Cell Preparation:

-

Use primary CD4⁺ T cells or a suitable cell line.

-

Load the target cells with CCF2-AM, a fluorescent substrate for β-lactamase. Intracellular esterases cleave the AM group, trapping the CCF2 dye in the cytoplasm.[11]

-

-

Inhibition and Fusion:

-

Pre-incubate the CCF2-loaded target cells with serial dilutions of this compound for 30-60 minutes.

-

Add the BlaM-Vpr-containing virions to the cells and incubate for 2-4 hours at 37°C to allow for fusion.

-

-

Detection: In its uncleaved state, CCF2 fluoresces green (520 nm) when excited by a violet laser (409 nm). If virion fusion occurs, BlaM-Vpr enters the cytoplasm and cleaves the β-lactam ring in CCF2, causing the molecule to fluoresce blue (447 nm).[10][11]

-

Data Analysis: The percentage of blue cells is quantified using flow cytometry. The dose-dependent inhibition by this compound is used to calculate an IC₅₀ value.

Chemotaxis Assay

Objective: To assess the ability of this compound to block the directed migration of CCR5-expressing cells towards a chemokine gradient.

Methodology:

-

Apparatus: A transwell migration system (e.g., IncuCyte® Clearview or Millicell® inserts) is used, which consists of an upper chamber separated from a lower reservoir by a porous membrane.[12]

-

Cell Preparation: Resuspend CCR5-expressing cells (e.g., human monocytes, THP-1 cells) in serum-free or low-serum media.[13]

-

Assay Setup:

-

Add a solution containing a CCR5-specific chemoattractant (e.g., RANTES, MIP-1β) to the lower chamber.[8]

-

Add the cell suspension to the upper chamber (the insert). To test for inhibition, the cells are pre-incubated with various concentrations of this compound before being added to the chamber.

-

Incubate the plate for several hours (e.g., 4 hours) at 37°C to allow cell migration.[13]

-

-

Quantification:

-

Remove the insert.

-

Count the number of cells that have migrated through the membrane into the lower chamber. This can be done using an automated cell counter, an image cytometer, or a viability assay (e.g., MTT) on the cells in the lower well.[13]

-

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards the chemoattractant alone. An IC₅₀ for chemotaxis inhibition is calculated.

Caption: General workflow for a transwell chemotaxis assay.

Calcium Flux Assay

Objective: To measure the inhibition of CCR5-mediated intracellular calcium mobilization by this compound. Ligand binding to CCR5 activates G-protein signaling, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[14]

Methodology:

-

Cell Preparation: Use primary T-cells or another CCR5⁺ cell type. Suspend approximately 10-20 x 10⁶ cells in an appropriate buffer (e.g., CLM).[15]

-

Dye Loading: Load the cells with a ratiometric calcium indicator dye, such as Indo-1 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside.[15][16] Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice to remove extracellular dye. Resuspend at a working concentration (e.g., 1-2.5 x 10⁶ cells/mL).[15]

-

Flow Cytometry Analysis:

-

Acquire baseline fluorescence data for the resting cells for 30-60 seconds using a flow cytometer equipped with a UV laser. Indo-1 fluoresces at ~420 nm when bound to calcium and ~510 nm when free. The ratio of these two emissions is measured.[15][17]

-

To test for inhibition, add this compound to the cell suspension and acquire data for another 60 seconds to establish a new baseline.

-

Add a CCR5 agonist (e.g., RANTES or MIP-1β) to stimulate the cells and immediately continue acquiring data for several minutes to record the calcium flux.

-

As a positive control, ionomycin can be added at the end of the run to elicit a maximal calcium response.[15][17]

-

-

Data Analysis: The data is plotted as the ratio of Indo-1 fluorescence (bound/free) over time. The peak of the calcium flux in the presence of this compound is compared to the control (agonist alone) to determine the percent inhibition.

Caption: Step-by-step workflow for a calcium flux assay.

Conclusion

This compound and its derivatives are highly potent and selective CCR5 antagonists that effectively inhibit R5-tropic HIV-1 entry at picomolar to nanomolar concentrations. Its mechanism of action, competitive binding to CCR5, is well-supported by a range of in vitro assays, including receptor binding, viral fusion, chemotaxis, and calcium flux studies. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of virology, immunology, and drug development who are investigating CCR5-targeted therapeutics. The continued study of this compound and similar agents holds promise for the development of novel anti-HIV strategies.

References

- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Membrane-Anchored Peptide Inhibits Human Immunodeficiency Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. revvity.com [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. bu.edu [bu.edu]

- 16. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]

An In-depth Technical Guide on the Structure and Sequence of T-Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and biological functions of T-peptide, with a primary focus on the HIV entry inhibitor, Peptide T. A secondary focus is placed on a distinct peptide derived from the human Tau protein, also referred to as T peptide. This document delves into the experimental methodologies for the synthesis, purification, and functional analysis of these peptides, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language for Graphviz.

Peptide T: An HIV-1 Entry Inhibitor

Peptide T is an octapeptide that demonstrates antiviral activity by acting as an entry inhibitor for HIV-1.[1] It is a synthetic peptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[1]

Structure and Sequence

The primary structure of Peptide T consists of an eight-amino acid sequence. Its analog, D-Ala¹-Peptide T-amide (DAPTA), has also been a subject of clinical investigation.

| Peptide | Sequence | Molecular Formula |

| Peptide T | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | C₃₅H₅₅N₉O₁₆ |

| DAPTA | D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH₂ | C₃₅H₅₆N₁₀O₁₅ |

Mechanism of Action and Signaling Pathway

Peptide T exerts its antiviral effect by functioning as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] By binding to CCR5, Peptide T blocks the interaction between the viral gp120 and the host cell, thereby preventing viral entry. The peak inhibitory effects of Peptide T have been observed at concentrations ranging from 10⁻¹² to 10⁻⁹ M.[1] Virus inhibition has been reported to be in the range of 60% to 99%, depending on the specific viral isolate, target receptor, and assay conditions.[1]

The signaling pathway initiated by the binding of HIV-1 gp120 to the CD4 receptor and subsequent interaction with the CCR5 co-receptor leads to a cascade of intracellular events culminating in membrane fusion and viral entry. Peptide T competitively binds to CCR5, thereby inhibiting this interaction and the subsequent downstream signaling required for viral entry.

References

Dala1-peptide T-amide (DAPTA) research

An In-depth Technical Guide to D-ala1-peptide T-amide (DAPTA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-ala1-peptide T-amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, originally derived from the V2 region of the HIV-1 envelope protein, gp120.[1][2] Engineered for greater stability and protease resistance through the substitution of the N-terminal L-alanine with D-alanine, DAPTA functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[3][4] Its primary mechanism of action involves blocking the entry of R5-tropic HIV-1 strains into host cells, establishing its role as a viral entry inhibitor.[5][6] Beyond its antiviral properties, DAPTA has demonstrated significant immunomodulatory and neuroprotective effects, particularly in the context of neuroinflammation.[7] Research has highlighted its potential to attenuate microglia and astrocyte activation and modulate key inflammatory signaling pathways, such as NF-κB.[7][8] This guide provides a comprehensive technical overview of DAPTA, consolidating quantitative data, detailing key experimental methodologies, and visualizing its mechanisms of action for professionals in drug development and biomedical research.

Mechanism of Action

DAPTA's therapeutic effects stem from its high-affinity binding to the CCR5 receptor, a critical co-receptor for the most commonly transmitted strains of HIV-1 and a key player in inflammatory cell migration.

HIV-1 Viral Entry Inhibition

DAPTA acts as a non-competitive inhibitor of HIV-1 entry. The process begins when the viral envelope glycoprotein, gp120, binds to the primary CD4 receptor on a host T-cell or macrophage. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. For R5-tropic viruses, which are predominant during the early and middle stages of infection, this co-receptor is CCR5.[9] The subsequent binding of the gp120-CD4 complex to CCR5 triggers further conformational changes, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.

DAPTA selectively binds to CCR5, sterically hindering the interaction of the gp120-CD4 complex with the co-receptor.[9] This blockade prevents membrane fusion and effectively neutralizes the virus before it can infect the cell.[1]

Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease and the neurological complications of HIV infection.[7][10] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), express CCR5, and its activation contributes to their recruitment and pro-inflammatory responses.[7]

DAPTA mitigates neuroinflammation by antagonizing CCR5 on these glial cells. This action has been shown to suppress the downstream activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and chemokines.[7] In an animal model of multiple sclerosis, DAPTA treatment also led to the downregulation of Notch signaling, another pathway implicated in CNS inflammation.[8] By inhibiting these pro-inflammatory cascades, DAPTA reduces the activation and proliferation of microglia and astrocytes, thereby limiting neuronal damage.[7]

Quantitative Data Summary

The potency of DAPTA has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Activity of DAPTA

| Assay Type | Target/Cell Line | Virus Strain / Ligand | Endpoint | Value | Reference(s) |

| Binding Inhibition | CCR5-expressing cells | gp120 Bal | IC₅₀ | 0.06 nM | [5][9][11] |

| Binding Inhibition | CCR5-expressing cells | gp120 CM235 | IC₅₀ | 0.32 nM | [5][9][11] |

| Binding Inhibition | Cf2Th/synR5 cells | gp120BaL/sCD4 complex | IC₅₀ | 55 ± 0.08 pM | [5] |

| HIV Replication | Monocytes/Macrophages | R5 HIV-1 Strains | Inhibition | >90% at 1 nM | [1][5] |

| Complex Formation | Co-immunoprecipitation | gp120/sCD4 complex | Inhibition | Blocked at 1 nM | [5][9] |

| Receptor Occupancy | Primary Macrophages | 2D7 mAb to CCR5 | Inhibition | Max reduction at 1 pM | [12] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[13]

Table 2: In Vivo and Clinical Dosing of DAPTA

| Study Type | Model | Condition | Dosing Regimen | Route | Reference(s) |

| Preclinical | Rat | LPS-induced Neuroinflammation | 0.01 mg/kg daily for 14 days | Subcutaneous (s.c.) | [7] |

| Preclinical | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 0.01 mg/kg daily for 28 days | Intraperitoneal (i.p.) | [14] |

| Phase II Clinical | Human | HIV-1 Infection | 0.01 mg twice daily (8 µ g/day total) | Intranasal | [15] |

| Phase II Clinical | Human | HIV-1 Infection | Not specified | Intranasal | [16] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the activity of therapeutic candidates like DAPTA. Detailed below are generalized protocols for key assays used in its characterization.

Protocol: Competitive CCR5 Radioligand Binding Assay

This assay quantifies the ability of DAPTA to displace a labeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity (Ki) or IC₅₀.

-

Cell Preparation : Culture a cell line engineered to express high levels of human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5). Harvest cells and prepare a membrane fraction via homogenization and centrifugation.

-

Assay Setup : In a 96-well plate, add cell membrane preparations to a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Ligand and Competitor Addition : Add a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α). To competing wells, add serial dilutions of DAPTA (e.g., from 1 pM to 1 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled CCR5 antagonist).

-

Incubation : Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separation : Rapidly separate bound from free radioligand by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. The filters trap the membranes while unbound ligand passes through.

-

Quantification : Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis : Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of DAPTA. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

References

- 1. Profound anti-HIV-1 activity of DAPTA in monocytes/macrophages and inhibition of CCR5-mediated apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic function of DAPTA - Creative Peptides [creative-peptides.com]

- 3. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (D-Ala1)-Peptide T amide-HongTide Biotechnology [hongtide.com]

- 7. Chemokine receptor 5 antagonist D-Ala-peptide T-amide reduces microglia and astrocyte activation within the hippocampus in a neuroinflammatory rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innate Immune Cell Death in Neuroinflammation and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. towardsdatascience.com [towardsdatascience.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Antiviral and immunological benefits in HIV patients receiving intranasal peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

RAP-103: An In-Depth Technical Guide to a Novel Oral Peptide for Neuromodulation and Pain Management

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RAP-103 is a preclinical, orally active peptide that acts as a multi-chemokine receptor antagonist, showing significant promise in the modulation of the innate immune system for the treatment of neuropathic pain and the mitigation of opioid-related adverse effects. By targeting key chemokine receptors involved in neuroinflammation—CCR2, CCR5, and CCR8—RAP-103 presents a novel, non-opioid therapeutic strategy. This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental protocols related to RAP-103, intended to inform further research and development efforts in the fields of neurology, pain management, and substance use disorders.

Introduction

RAP-103 is a stabilized pentapeptide analog of D-ala-peptide T-amide (DAPTA)[1]. It is designed as an orally bioavailable small molecule that functionally antagonizes several chemokine receptors, which are pivotal in mediating inflammatory responses. Chronic inflammation is a key contributor to the pathogenesis of neuropathic pain and has been implicated in the adverse effects associated with long-term opioid use. RAP-103's ability to modulate these pathways offers a dual benefit: direct alleviation of chronic pain and enhancement of opioid analgesia, potentially reducing the required opioid dosage and associated risks such as dependence and respiratory depression[1][2][3].

Mechanism of Action: Multi-Chemokine Receptor Antagonism

RAP-103 exerts its therapeutic effects by blocking the signaling of several key chemokine receptors, thereby downregulating inflammatory cascades. The primary targets of RAP-103 are CCR2, CCR5, and CCR8, with a particularly high affinity for CCR8[4][5][6][7].

Signaling Pathway

The binding of chemokines (like CCL2, CCL3, and CCL1) to their respective receptors (CCR2, CCR5, and CCR8) on immune cells, particularly microglia and monocytes, triggers a signaling cascade that leads to cellular activation, migration, and the release of pro-inflammatory cytokines such as IL-1β and TNFα. This neuroinflammatory state contributes to the sensitization of neurons and the perception of pain. Furthermore, activated chemokine receptors can interact with opioid receptors (OPRM1), leading to their desensitization and a reduction in the analgesic efficacy of opioids[3][8]. RAP-103 competitively binds to these chemokine receptors, inhibiting the downstream signaling and thereby reducing neuroinflammation and restoring opioid receptor sensitivity.

Mechanism of RAP-103 action on chemokine receptors.

Quantitative Preclinical Data

The preclinical efficacy of RAP-103 has been demonstrated across several models, with key quantitative data summarized below.

Table 1: Receptor Binding Affinity and In Vitro Efficacy

| Target Receptor | Ligand(s) | Assay Type | RAP-103 IC50 | Reference(s) |

| CCR2 | CCL2 | Monocyte Chemotaxis | 4.2 pM | [6][9] |

| CCR5 | CCL3 | Monocyte Chemotaxis | < 100 pM (0.18 pM) | [4][6][9] |

| CCR8 | CCL1 | Microglial Chemotaxis | 7.7 fM | [4][5][7] |

Table 2: In Vivo Efficacy in Pain Models

| Pain Model | Species | Administration | RAP-103 Dose Range | Key Finding | Reference(s) |

| Sciatic Nerve Ligation | Rat | Oral | 0.05 - 1 mg/kg/day | Prevention and reversal of mechanical allodynia and thermal hyperalgesia. | [6][9] |

| Diabetic Peripheral Neuropathy (DPN) | Rat | Oral | 0.02 - 0.5 mg/kg/day | Complete reversal of established mechanical hypersensitivity. | [2] |

| Post-Surgical Incisional Pain | Rat | Intraperitoneal | 0.5 mg/kg (co-administered with morphine) | Reduced the ED50 of morphine from 3.19 mg/kg to 1.42 mg/kg. | [2] |

Table 3: Efficacy in Opioid Interaction Models

| Model | Species | Administration | RAP-103 Dose | Key Finding | Reference(s) |

| Morphine Physical Dependence | Rat | Intraperitoneal | 1 mg/kg/day | Reduced severity of naloxone-precipitated withdrawal. | [7][8] |

| Heroin Self-Administration | Rat | Intraperitoneal | 1 mg/kg | Reduced heroin acquisition and reinforcing efficacy. | [3][8] |

| Morphine-Induced Respiratory Depression | Rat | Intraperitoneal | 1 - 3 mg/kg | Normalized deficits in oxygen saturation and respiratory rate. | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animals

Male Sprague-Dawley rats (200-240 g) were used in the pain and opioid models. Animals were housed in a temperature-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water. All procedures were approved by the respective Institutional Animal Care and Use Committees.

Neuropathic and Post-Surgical Pain Models

Workflow for preclinical pain models.

-

Diabetic Peripheral Neuropathy (DPN): Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin (STZ). The development of mechanical and cold allodynia was monitored. Oral administration of RAP-103 was initiated after the establishment of hypersensitivity[2].

-

Post-Surgical Pain: A surgical incision was made on the plantar surface of the rat hind paw. RAP-103 was administered intraperitoneally, either alone or in combination with morphine, and antiallodynic effects were assessed[2].

Opioid Interaction Studies

-

Morphine Physical Dependence: Rats were implanted with a 75 mg morphine pellet subcutaneously for 7 days. During this period, they received daily intraperitoneal injections of RAP-103 (1 mg/kg) or vehicle. On day 7, withdrawal was precipitated by naloxone (10 mg/kg, IP), and withdrawal behaviors (e.g., wet dog shakes, eye blinking) were quantified[7].

-

Heroin Self-Administration: Rats were trained to self-administer heroin. The effect of RAP-103 (1 mg/kg, IP) on the acquisition and motivation to self-administer heroin was evaluated using a progressive-ratio reinforcement schedule[3][8].

-

Morphine-Induced Respiratory Depression: Respiratory parameters (oxygen saturation and respiratory rate) were measured in rats following the administration of morphine (5 mg/kg, SC) with or without pre-treatment with RAP-103 (1-3 mg/kg, IP)[8].

Molecular Biology

-

Quantitative Real-Time PCR (qRT-PCR): Sciatic nerve and spinal cord tissues were collected from animals in the DPN model. Total RNA was extracted, and cDNA was synthesized. The mRNA expression levels of cytokines (IL-1β, TNFα), chemokines (CCL2, CCL3), and chemokine receptors (CCR2, CCR5) were quantified by qRT-PCR. Gene expression was normalized to the housekeeping gene GAPDH[2][10].

Concluding Remarks and Future Directions

The preclinical data for RAP-103 strongly support its potential as a first-in-class, orally available peptide for the treatment of neuropathic pain and as an adjunct to opioid therapy. Its multi-targeted mechanism of action, addressing the underlying neuroinflammatory processes, distinguishes it from current therapeutic options. The significant potentiation of morphine's analgesic effects at a fraction of the standard dose highlights a promising strategy to mitigate the opioid crisis.

Future research should focus on completing IND-enabling studies to pave the way for clinical trials. Further elucidation of the downstream signaling pathways affected by RAP-103 and its effects in other chronic pain conditions will broaden its therapeutic potential. The development of RAP-103 represents a significant advancement in the quest for safer and more effective treatments for chronic pain and related disorders.

References

- 1. creativebiopeptides.com [creativebiopeptides.com]

- 2. Potentiation of morphine antinociception and inhibition of diabetic neuropathic pain by the multi-chemokine receptor antagonist peptide RAP-103 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creativebiopeptides.com [creativebiopeptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuropathic pain inhibitor, RAP-103, is a potent inhibitor of microglial CCL1/CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-chemokine receptor antagonist RAP-103 inhibits opioid-derived respiratory depression, reduces opioid reinforcement and physical dependence, and normalizes opioid-induced dysregulation of mesolimbic chemokine receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-chemokine receptor antagonist RAP-103 inhibits opioid-derived respiratory depression, reduces opioid reinforcement and physical dependence, and normalizes opioid-induced dysregulation of mesolimbic chemokine receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potentiation of morphine antinociception and inhibition of diabetic neuropathic pain by the multi-chemokine receptor antagonist peptide RAP-103 - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on T-Peptide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on T-peptide analogs, focusing on their synthesis, structure-activity relationships, mechanism of action, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and its Analogs

Peptide T is an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) derived from the V2 region of the HIV-1 envelope glycoprotein gp120. It was initially identified for its ability to block the binding of HIV to the CD4 receptor, the primary receptor for the virus on T-helper cells and monocytes. This discovery spurred extensive research into the development of this compound analogs with improved potency, stability, and therapeutic potential. These analogs have been explored for their anti-HIV activity and their ability to modulate immune cell function, particularly monocyte chemotaxis.

Synthesis and Structure-Activity Relationships

The synthesis of this compound and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS). Both linear and cyclic analogs have been developed to investigate the impact of conformational constraints on biological activity.

Structure-Activity Relationship for Chemotactic Activity

The chemotactic activity of this compound analogs on human monocytes has been a key area of investigation. Structure-activity relationship studies have revealed that the C-terminal pentapeptide is the minimum sequence required for bioactivity. Residues 5 to 8 play a crucial biological role, and the polar properties of the threonine side chains at positions 5 and 8 are critical for chemotaxis.[1]

| Peptide/Analog | Sequence | Maximal Chemotactic Activity (M) |

| Peptide T (1-8) | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | 10-11 - 10-10 |

| T(3-8) | Thr-Thr-Thr-Asn-Tyr-Thr | 10-11 - 10-10 |

| T(4-8) | Thr-Thr-Asn-Tyr-Thr | 10-11 - 10-10 |

| T(2-8) | Ser-Thr-Thr-Thr-Asn-Tyr-Thr | Reduced Potency |

| [Abu4]T(1-8) | Ala-Ser-Thr-Abu-Thr-Asn-Tyr-Thr | Well Tolerated |

| [Abu5]T(1-8) | Ala-Ser-Thr-Thr-Abu-Asn-Tyr-Thr | Detrimental |

| [Abu8]T(1-8) | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Abu | Detrimental |

| [D-Asn6]T(1-8) | Ala-Ser-Thr-Thr-Thr-D-Asn-Tyr-Thr | Low Activity |

Table 1: Chemotactic Activity of this compound and its Analogs on Human Monocytes.[1]

Structure-Activity Relationship for CD4 Binding

Mechanism of Action

The primary mechanism of action of this compound analogs involves their interaction with the CD4 receptor on target immune cells. This interaction leads to two main biological effects: inhibition of HIV entry and modulation of immune cell function.

-

Inhibition of HIV Entry: By binding to the CD4 receptor, this compound analogs competitively inhibit the attachment of the HIV envelope glycoprotein gp120 to the cell surface, a critical first step in the viral entry process.

-

Monocyte Chemotaxis: this compound and its active analogs are potent chemoattractants for human monocytes. This activity suggests a role in modulating the immune response by recruiting monocytes to sites of inflammation or infection.

Signaling Pathways in Human Monocytes

The binding of peptides to receptors on human monocytes can trigger a cascade of intracellular signaling events. While the specific signaling pathway for Peptide T is not fully elucidated in a single comprehensive study, research on peptide-mediated signaling in monocytes provides a likely framework. Upon receptor binding, a signaling cascade is initiated that involves the activation of protein tyrosine kinases (PTK), phosphoinositide hydrolysis, an increase in intracellular calcium levels, and the accumulation of cyclic AMP (cAMP).[2] These second messengers, in turn, activate downstream transcription factors such as CREB, NF-κB, and AP-1, leading to the production of various cytokines like IL-1α, IL-1β, IL-6, and TNFα.[2]

Figure 1: Proposed signaling pathway for this compound analogs in human monocytes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol is based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Monocyte Chemotaxis Assay (Boyden Chamber)

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size for monocytes)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

This compound analogs (dissolved in chemotaxis buffer at various concentrations)

-

Positive control (e.g., fMLP)

-

Negative control (chemotaxis buffer alone)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate monocytes from human peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque) followed by adherence to plastic or by using a monocyte cell line. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 106 cells/mL.

-

Assay Setup:

-

Add the this compound analog solutions (at various concentrations), positive control, or negative control to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the monocyte suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 90 minutes to 3 hours to allow for cell migration.

-

Cell Staining and Counting:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix the membrane in methanol and stain the migrated cells on the lower surface with a suitable stain.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis: Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Figure 3: Workflow for the Boyden Chamber Chemotaxis Assay.

Competitive Radioligand Binding Assay for CD4 Receptor

Materials:

-

Cells expressing the CD4 receptor (e.g., CD4+ T-cell line or transfected cells) or membrane preparations from these cells.

-

Radiolabeled ligand for the CD4 receptor (e.g., 125I-labeled anti-CD4 antibody or 125I-gp120).

-

Unlabeled this compound analogs at various concentrations.

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

Washing buffer (ice-cold binding buffer).

-

Filtration apparatus with glass fiber filters.

-

Gamma counter.

Procedure:

-

Reaction Setup: In a microtiter plate, combine the CD4-expressing cells or membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound analog. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The filters will trap the cells/membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the this compound analog by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the this compound analog.

-

Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

The affinity of the analog (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

The foundational research on this compound analogs has established their potential as modulators of the immune system and as potential anti-HIV agents. Their ability to interact with the CD4 receptor and induce monocyte chemotaxis highlights their multifaceted biological activities. The structure-activity relationship studies have provided valuable insights into the key structural features required for their function, guiding the design of more potent and stable analogs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising therapeutic peptides. Further research to fully elucidate the detailed signaling pathways and to obtain more comprehensive quantitative binding data will be crucial for the continued development of this compound analogs as therapeutic agents.

References

The Core Function of T-Peptide (gp120-Derived Peptide): A Technical Guide for Researchers

An In-Depth Examination of a Pioneering HIV Entry Inhibitor

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of T-peptide, a synthetic octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of virology, immunology, and antiretroviral therapy.

Introduction: The Genesis of a Novel Antiviral Strategy

This compound, and its more stable analog D-ala¹-peptide T-amide (DAPTA), emerged from early efforts to identify the critical domains of the HIV-1 gp120 protein responsible for viral entry into host cells.[1][2] The peptide's sequence, ASTTTNYT, was identified based on its homology to vasoactive intestinal peptide (VIP) and its ability to inhibit gp120 binding and HIV-1 infectivity.[2][3] Subsequent research elucidated that this compound's primary mechanism of action is the blockade of HIV-1 entry by targeting the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for macrophage-tropic (R5) HIV-1 strains.[2][4][5]

Mechanism of Action: A Selective CCR5 Antagonist

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface.[6][7][8][9] This initial binding triggers conformational changes in gp120, exposing a binding site for a chemokine co-receptor, either CCR5 or CXCR4.[8][9] The subsequent interaction with the co-receptor facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[7][10]

This compound functions as a viral entry inhibitor by specifically targeting the CCR5 co-receptor.[2][4][5] It acts as a CCR5 antagonist, binding to the receptor and preventing the interaction between gp120 and CCR5.[5] This blockade is highly selective for R5 and dual-tropic (R5/X4) HIV-1 strains, with little to no inhibitory effect observed against viruses that exclusively use the CXCR4 co-receptor (X4 tropic strains).[4]

The interaction of this compound with CCR5 has been shown to:

-

Inhibit gp120 Binding: this compound potently inhibits the specific, CD4-dependent binding of R5 gp120 to CCR5.[5]

-

Block Viral Entry: By preventing the gp120-CCR5 interaction, this compound effectively blocks the entry of R5 HIV-1 virions into host cells.[4][5] This has been demonstrated in various in vitro assays, including the MAGI cell assay and luciferase reporter assays with pseudotyped virions.[4]

-

Modulate Chemokine Signaling: this compound can suppress monocyte chemotaxis induced by MIP-1β, a natural ligand for CCR5.[3] This suggests that this compound modulates the natural signaling pathways associated with this receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of this compound and its analog, DAPTA.

| Parameter | Peptide | Value | Assay/System | Reference |

| Peak Inhibitory Concentration | This compound | 10⁻¹² to 10⁻⁹ M | Inhibition of R5 and R5/X4 HIV-1 replication in primary cells | [4] |

| IC₅₀ (gp120 BaL binding to CCR5) | DAPTA | 0.06 nM | CD4-dependent binding assay | [5] |

| IC₅₀ (gp120 CM235 binding to CCR5) | DAPTA | 0.32 nM | CD4-dependent binding assay | [5] |

| Virus Inhibition Range | This compound | 60% to 99% | Various assays, receptor targets, and viral isolates | [4] |

Table 1: Inhibitory Activity of this compound/DAPTA

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound function.

Signaling Pathway: HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Assay

Caption: Workflow for a monocyte chemotaxis assay to evaluate this compound's inhibitory effect.

Experimental Workflow: Receptor Binding Assay

Caption: General workflow for a competitive receptor binding assay.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols can vary between laboratories, the following sections outline the general methodologies for key experiments used to characterize this compound function.

HIV-1 Infectivity Assays

a) MAGI (Multinuclear Activation of a Galactosidase Indicator) Cell Assay:

-

Principle: This assay utilizes HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene. Productive HIV-1 infection leads to the expression of β-galactosidase, which can be detected by a colorimetric assay.

-

Methodology:

-

Seed MAGI-CCR5 cells in 96-well plates.

-

Pre-incubate cells with various concentrations of this compound.

-

Infect the cells with a known amount of an R5 HIV-1 strain.

-

After 48-72 hours, lyse the cells and add a β-galactosidase substrate (e.g., CPRG or X-gal).

-

Measure the colorimetric change using a spectrophotometer to quantify the level of infection.

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC₅₀.

-

b) Luciferase Reporter Gene Assay:

-

Principle: This assay uses HIV-1 virions pseudotyped with an R5 envelope glycoprotein and containing a luciferase reporter gene. Infection of target cells results in luciferase expression, which can be quantified by luminescence.

-

Methodology:

-

Plate target cells (e.g., TZM-bl cells) that express CD4 and CCR5.

-

Pre-treat the cells with different concentrations of this compound.

-

Add the pseudotyped virions to the cells.

-

After 48 hours, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Determine the inhibitory effect of this compound by comparing luminescence in treated versus untreated cells.

-

Chemotaxis Assay

-

Principle: This assay measures the ability of a substance to attract or repel cells. In the context of this compound, it is used to assess its effect on the migration of monocytes towards a CCR5 ligand.

-

Methodology:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

-

Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

-

Place the monocytes in the upper chamber.

-

Add a chemoattractant (e.g., recombinant gp120 or MIP-1β) to the lower chamber.

-

To test for inhibition, pre-incubate the monocytes with this compound before adding them to the upper chamber.

-

Incubate the chamber for several hours to allow for cell migration.

-

Stain and count the cells that have migrated to the lower side of the membrane.

-

Receptor Binding Assays

-

Principle: These assays directly measure the ability of this compound to compete with a radiolabeled ligand for binding to CCR5.

-

Methodology:

-

Prepare a source of CCR5, such as cell membranes from CCR5-transfected cells or whole cells.

-

Use a radiolabeled ligand, such as ¹²⁵I-MIP-1β or ¹²⁵I-gp120.

-

Incubate the CCR5 preparation with the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the bound radioligand from the free radioligand, typically by filtration.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound and its analog DAPTA represent a significant milestone in the development of HIV entry inhibitors. Their mechanism of action, centered on the selective antagonism of the CCR5 co-receptor, has been well-characterized through a variety of in vitro and in vivo studies. The data consistently demonstrate their potent ability to block the entry of R5-tropic HIV-1 strains.

For drug development professionals, the story of this compound underscores the viability of targeting host-cell factors, such as chemokine receptors, for antiretroviral therapy. The high specificity and low toxicity profile of DAPTA have made it a subject of clinical investigation.[2]

Future research in this area may focus on:

-

Optimizing Peptide Analogs: Designing new peptide or peptidomimetic analogs with enhanced stability, bioavailability, and potency.

-

Combination Therapies: Evaluating the synergistic effects of this compound analogs in combination with other classes of antiretroviral drugs.

-

Broader Applications: Investigating the potential of CCR5 antagonists like this compound in other inflammatory and neurodegenerative conditions where CCR5 signaling plays a role.[11]

This technical guide provides a solid foundation for understanding the core function of this compound. The presented data, pathways, and experimental methodologies should serve as a valuable resource for researchers and clinicians working towards the advancement of HIV treatment and prevention.

References

- 1. genscript.com [genscript.com]

- 2. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of peptide inhibitors of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. HIV - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of T-Peptide (D-ala-peptide-T-amide): A Technical Guide for Researchers

Foreword: This technical guide provides an in-depth exploration of the therapeutic potential of T-peptide, with a focus on its well-characterized analog, D-ala-peptide-T-amide (DAPTA). This compound emerged as a pioneering candidate in the field of HIV entry inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, clinical findings, and relevant experimental protocols associated with this peptide.

Core Concepts and Mechanism of Action

This compound and its more stable analog, D-ala-peptide-T-amide (DAPTA), are short synthetic peptides derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1][2] Their primary therapeutic action is the inhibition of HIV-1 entry into host cells.[1] This is achieved through a specific molecular interaction with the C-C chemokine receptor type 5 (CCR5), which serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1, the predominant viral phenotype in the early and middle stages of infection.[3][4]

By acting as a CCR5 receptor antagonist, this compound competitively blocks the binding of the viral gp120 protein to this co-receptor.[4] This inhibition prevents the conformational changes in the viral envelope necessary for the fusion of the viral and cellular membranes, thus halting the viral life cycle at its initial stage.[3][4]

Signaling Pathway: Inhibition of HIV-1 Entry

The entry of R5-tropic HIV-1 into a target T-cell is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. This compound exerts its therapeutic effect by disrupting the gp120-CCR5 interaction.

Quantitative Data from In Vitro and Clinical Studies

The therapeutic potential of this compound has been evaluated in several in vitro studies and clinical trials. The following tables summarize the key quantitative findings.

In Vitro Efficacy

| Parameter | Virus Strain | IC50 | Reference |

| Inhibition of gp120 Binding to CCR5 | gp120 Bal | 0.06 nM | [4] |

| Inhibition of gp120 Binding to CCR5 | gp120 CM235 | 0.32 nM | [4] |

Clinical Trial Data: HIV-Associated Cognitive Impairment

A significant focus of this compound clinical research was its potential to alleviate HIV-associated cognitive impairment. A three-site, double-blind, placebo-controlled trial administered DAPTA intranasally at a dosage of 2 mg three times a day for 6 months.[5] While the primary endpoints for the overall study population were not met, subgroup analyses revealed statistically significant improvements in patients with more severe cognitive deficits at baseline.[3][5]

| Outcome Measure | Patient Subgroup | Treatment Group | Placebo Group | p-value | Reference |

| Global Cognitive Performance | Baseline Global Deficit Score ≥ 0.5 | Improvement | Deterioration more common | 0.02 | [3][5] |

| Abstract Thinking | All Patients | Improvement | No significant change | < 0.05 | [3] |

| Speed of Information Processing | All Patients | Improvement | No significant change | < 0.05 | [3] |

Clinical Trial Data: Antiviral Effects

An analysis of antiviral effects from a 1996 NIH-funded study demonstrated a significant reduction in peripheral viral load in patients treated with DAPTA.[3] An independent study also showed a reduction in the persistently infected monocyte reservoir.[3]

| Outcome Measure | Study Details | Result | Reference |

| Peripheral Viral Load | 1996 NIH study | Significantly reduced in the DAPTA-treated group | [3] |

| Cellular Viral Load | 11-person study | Reduction to undetectable levels in the persistently infected monocyte reservoir in most patients | [3] |

Pharmacokinetic Properties

Pharmacokinetic studies were conducted during Phase I clinical trials for intranasally administered DAPTA.

| Parameter | Value | Reference |

| Administration Route | Intranasal | [6] |

| Half-life (1st compartment) | 30 - 60 minutes | [6] |

| Half-life (2nd compartment) | 4 - 6 hours | [6] |

| Peak Plasma Level (2 mg dose) | 2.8 ± 5.9 nmol/L | [6] |

| Peak Plasma Level (10 mg dose) | 41 ± 30 nmol/L | [6] |

| CSF Penetration | ~20% of plasma levels (90-145 min post-IV) | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key assays used to evaluate its antiviral activity. These represent standard protocols in the field and are provided as a guide for researchers.

Synthesis of D-ala-peptide-T-amide (DAPTA) by Solid-Phase Peptide Synthesis (SPPS)

DAPTA can be synthesized using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid-phase support.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (D-Ala, Ser(tBu), Thr(tBu), Asn(Trt), Tyr(tBu))

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-